molecular formula C10H8N2O2 B122210 Indole-3-glyoxylamide CAS No. 5548-10-7

Indole-3-glyoxylamide

Cat. No.: B122210
CAS No.: 5548-10-7
M. Wt: 188.18 g/mol
InChI Key: AWMLDBKLOPNOAR-UHFFFAOYSA-N
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Description

Indole-3-glyoxylamide is a compound characterized by the presence of an indole nucleus fused with a glyoxylamide moiety. This compound has garnered significant attention due to its diverse pharmacological activities, particularly its potential as an anticancer agent. The chemical structure of this compound is denoted by the formula C10H8N2O2, and it appears as a yellow powder .

Mechanism of Action

Target of Action

Indole-3-glyoxylamide primarily targets tubulin , a globular protein that is the main component of microtubules in cells . Tubulin heterodimers, composed of α- and β-tubulin, are the building blocks of cellular microtubules . These microtubules play a crucial role in maintaining cell structure, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubules, leading to either stabilization or destabilization of the microtubules . Regardless of the exact binding site, the disruption of normal function results in apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting tubulin polymerization, the compound disrupts the cellular microtubule network . This disruption affects various cellular processes, including cell division, which ultimately leads to apoptosis .

Pharmacokinetics

It’s worth noting that the compound has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the cellular microtubule network and the induction of cytotoxic effects against multiple cancer cell lines . In a mouse xenograft model of head and neck cancer, compounds from the this compound series demonstrated significant tumor growth inhibition .

Biochemical Analysis

Biochemical Properties

Indole-3-glyoxylamide plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are structural components of the cell that are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine binding site on tubulin, disrupting the polymerization of microtubules and leading to the destabilization of the cellular microtubule network . This interaction results in the inhibition of cell division and induces apoptosis in cancer cells.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. By disrupting the microtubule network, this compound interferes with cell division, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the disruption of microtubules can lead to the activation of stress response pathways and changes in the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The disruption of microtubules interferes with various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, this compound can induce changes in gene expression by activating stress response pathways and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell division and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic pathways of this compound can also affect its overall effectiveness and safety as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as tumors, where it exerts its therapeutic effects. The distribution of this compound can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its effectiveness in inhibiting cell division and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-glyoxylamide typically involves the reaction of indole derivatives with glyoxylamide precursors. One common method includes the condensation of indole-3-carboxaldehyde with glyoxylamide under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process generally includes the same basic steps as laboratory synthesis but optimized for scale, including precise control of temperature, pH, and reaction time to maximize efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: Indole-3-glyoxylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indole derivatives, hydroxyindoles, and oxoindoles, each exhibiting unique pharmacological properties .

Scientific Research Applications

Indole-3-glyoxylamide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

  • Indole-3-acetamide
  • Indole-3-carboxaldehyde
  • Indole-3-carbinol

Comparison: Indole-3-glyoxylamide stands out due to its unique combination of the indole nucleus and glyoxylamide moiety, which allows for a wide range of structural modifications. This versatility makes it a privileged scaffold in medicinal chemistry, enabling the design of compounds with specific therapeutic targets . Unlike its analogs, this compound has shown significant promise in clinical trials for its anticancer properties .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMLDBKLOPNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204057
Record name Indole-3-glyoxylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5548-10-7
Record name 3-Indoleglyoxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-glyoxylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-INDOLEGLYOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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